Cas no 2010512-04-4 (Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate)
![Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate structure](https://www.kuujia.com/scimg/cas/2010512-04-4x500.png)
Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-700238
- methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate
- 2010512-04-4
- Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate
-
- Inchi: 1S/C11H14O3S/c1-10(6-8-4-5-15-7-8)11(2,14-10)9(12)13-3/h4-5,7H,6H2,1-3H3
- InChI Key: WQAJPOFTVPHTRC-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CC1(C)C(C(=O)OC)(C)O1
Computed Properties
- Exact Mass: 226.06636548g/mol
- Monoisotopic Mass: 226.06636548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 67.1Ų
Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-700238-0.25g |
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate |
2010512-04-4 | 0.25g |
$1012.0 | 2023-05-24 | ||
Enamine | EN300-700238-1.0g |
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate |
2010512-04-4 | 1g |
$1100.0 | 2023-05-24 | ||
Enamine | EN300-700238-5.0g |
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate |
2010512-04-4 | 5g |
$3189.0 | 2023-05-24 | ||
Enamine | EN300-700238-0.1g |
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate |
2010512-04-4 | 0.1g |
$968.0 | 2023-05-24 | ||
Enamine | EN300-700238-0.5g |
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate |
2010512-04-4 | 0.5g |
$1056.0 | 2023-05-24 | ||
Enamine | EN300-700238-10.0g |
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate |
2010512-04-4 | 10g |
$4729.0 | 2023-05-24 | ||
Enamine | EN300-700238-0.05g |
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate |
2010512-04-4 | 0.05g |
$924.0 | 2023-05-24 | ||
Enamine | EN300-700238-2.5g |
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate |
2010512-04-4 | 2.5g |
$2155.0 | 2023-05-24 |
Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate Related Literature
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Additional information on Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate
Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate (CAS No. 2010512-04-4): A Comprehensive Overview
Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate (CAS No. 2010512-04-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its unique structural features, exhibits promising potential in various biochemical applications, particularly in the development of novel therapeutic agents.
The molecular structure of Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate consists of a cyclopropane ring substituted with a carboxylate group and a thiophen-3-yl methyl side chain. This arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the oxirane (epoxide) moiety further enhances its utility as a building block for more complex molecules, enabling the construction of intricate pharmacophores.
In recent years, there has been a surge in research focused on the development of heterocyclic compounds for medicinal applications. Among these, thiophene derivatives have emerged as particularly influential due to their broad spectrum of biological activities. The incorporation of a thiophen-3-yl group into Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate not only contributes to its structural complexity but also enhances its potential pharmacological effects. This has led to increased interest in exploring its role in drug discovery and development.
One of the most compelling aspects of Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate is its versatility as a synthetic intermediate. The oxirane ring can undergo various chemical transformations, including ring-opening reactions with nucleophiles, which allows for the introduction of diverse functional groups. This flexibility makes it an ideal candidate for constructing complex molecular architectures required for targeted drug delivery systems.
The carboxylate group in Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate also plays a crucial role in its reactivity and functionality. It can participate in esterification reactions, forming new bonds that contribute to the synthesis of larger molecules. Additionally, the carboxylate group can interact with various biological targets, making it a valuable component in designing molecules with specific pharmacological properties.
Recent studies have highlighted the potential of Methyl 2,3-dimethyl-3-[(thiophen-3-ylium))methyl]oxirane-lactone as a precursor in the synthesis of bioactive compounds. For instance, researchers have demonstrated its utility in creating novel inhibitors targeting enzymes involved in inflammatory pathways. These findings underscore the importance of this compound as a tool for developing innovative therapeutic strategies.
The integration of computational chemistry and high-throughput screening has further accelerated the exploration of Methyl 2,3-dimethyI -[ (thiophen - 5 - yIyI) methyl ] oxiranc - 2 - carboxyla te's potential applications. By leveraging advanced modeling techniques, scientists can predict the biological activity and optimize the structure for enhanced efficacy. This approach has led to the identification of several promising derivatives with improved pharmacokinetic profiles.
In conclusion, Methyl 23dimethyll[ (
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